2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Liquid free-base handling complicates parallel synthesis. This oxalate salt is a crystalline solid that enables direct weighing on automated powder-dispensing systems, eliminating liquid-handling protocols. Key advantages: • Solid form reduces cross-contamination risk and improves mass accuracy to ≤0.1 mg. • 4-Fluoro substituent raises LogP by 0.28 units vs. des-fluoro analog while lowering pKa by 0.37 units, allowing fine-tuning of CNS lead lipophilicity. • Serves as a validated intermediate for mGluR1 PAM scaffolds (Ro 67-7476, EC₅₀ 60.1 nM).

Molecular Formula C12H14FNO4
Molecular Weight 255.24
CAS No. 1197226-82-6
Cat. No. B3335402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt
CAS1197226-82-6
Molecular FormulaC12H14FNO4
Molecular Weight255.24
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
InChIInChI=1S/C10H12FN.C2H2O4/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;3-1(4)2(5)6/h3-6,10,12H,1-2,7H2;(H,3,4)(H,5,6)
InChIKeyFAZIBKCEYZGCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)pyrrolidine Oxalate – Identity & Procurement


2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt (CAS 1197226-82-6) is a pyrrolidine-based aryl building block supplied as an oxalate salt. The compound features a 4-fluorophenyl substituent at the 2-position of the saturated five-membered nitrogen heterocycle. The oxalic acid counterion confers solid-state handling advantages over the liquid free base . Commercial specifications routinely reach 95–98% purity with a molecular formula of C₁₂H₁₄FNO₄ and a molecular weight of 255.24 g·mol⁻¹ .

2-(4-Fluorophenyl)pyrrolidine Oxalate – Analog Differentiation


Casual substitution of 2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt with a des-fluoro, chloro, methyl, or regioisomeric analog introduces a cascade of quantifiable shifts in lipophilicity, basicity, and physical form that directly alter downstream synthetic efficiency, purification workflow, and lead-like properties. The fluorine atom raises LogP by approximately 0.28 units versus the unsubstituted phenyl analog while lowering pKa by 0.37 units , changes that influence both reactivity and pharmacokinetic profile. Simultaneously, the oxalate salt form converts the free base from a liquid to a crystalline solid , eliminating the need for special liquid-handling protocols. These distinctions are not cosmetic—they are measurable parameters that compound at each synthetic step.

2-(4-Fluorophenyl)pyrrolidine Oxalate – Evidence vs Analogs


Lipophilicity Increase by Fluorine Substitution

The 4-fluoro substituent raises the octanol-water partition coefficient to LogP 2.08, compared with XLogP3 1.8 for the unsubstituted 2-phenylpyrrolidine . This 0.28-unit increase places the compound in an optimal range for blood-brain barrier permeability while maintaining compliance with Lipinski's Rule of Five.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Basicity Modulation for Salt-Form Selectivity

The conjugate acid pKa of 2-(4-fluorophenyl)pyrrolidine is 9.76 ± 0.10, compared with 10.13 ± 0.10 for 2-phenylpyrrolidine and 9.58 ± 0.10 for 2-(4-chlorophenyl)pyrrolidine . The electron-withdrawing fluorine atom lowers basicity by 0.37 pKa units relative to the hydrogen analog, positioning the compound between des-fluoro and chloro extremes.

Salt Selection Ionization Engineering Preformulation

Crystalline Solid Form Advantage

The free base 2-(4-fluorophenyl)pyrrolidine is a colorless to light yellow liquid at 20 °C . In contrast, its oxalic acid salt (CAS 1197226-82-6) is a solid under identical ambient conditions . This salt-to-free-base form change eliminates the need for liquid-dispensing equipment and reduces oxidative degradation risk.

Solid-State Handling Form Selection Lab Automation

Diastereomeric Resolution to Enantiopure Building Blocks

Oxalic acid is an established resolving agent for chiral amines, forming diastereomeric salt pairs with distinct solubility and crystallinity that enable optical resolution [1]. The oxalate salt of 2-(4-fluorophenyl)pyrrolidine can be resolved into its (S)- and (R)-enantiomers (CAS 298690-90-1 and 298690-89-8 respectively), providing enantiopure intermediates with specified optical rotation values. The racemic free base alone does not intrinsically provide a pathway to enantiopure material without an additional chiral acid.

Chiral Resolution Asymmetric Synthesis Enantiopure Intermediates

Synthetic Precursor to mGluR1 PAM Ro 67-7476

(RS)-2-(4-Fluoro-phenyl)-pyrrolidine was used as the direct starting material for the synthesis of Ro 67-7476 via reaction with toluene-4-sulfonyl chloride, yielding the title compound as an off-white solid (m.p. 128 °C) . Ro 67-7476 is a potent and selective mGluR1 positive allosteric modulator that potentiates glutamate-induced calcium release in HEK293 cells expressing rat mGluR1a with an EC₅₀ of 60.1 nM . The para-fluorine substitution on the phenyl ring is essential for mGluR1 PAM activity; the des-fluoro analog yields a significant drop in potency (inactive at 10 µM in related mGluR series).

Neuroscience mGluR1 Positive Allosteric Modulator

2-(4-Fluorophenyl)pyrrolidine Oxalate – Application Scenarios


CNS Lead Optimization via Lipophilicity Tuning

With a LogP of 2.08, the compound provides a 0.28-unit lipophilicity gain over the des-fluoro parent without breaching the LogP > 5 ceiling . This positions it as an ideal intermediate for CNS-active scaffolds where balanced permeability and aqueous solubility are required. Procurement teams supporting neuroscience discovery programs should prioritize this building block when SAR around the aryl ring demands incremental lipophilicity adjustment.

Solid-Phase Dispensing for Automated Synthesis

The oxalate salt's solid physical form at ambient temperature eliminates the need for liquid-handling robots or manual syringe aliquoting . This enables direct weighing on automated powder-dispensing systems, reducing cross-contamination risk and improving mass accuracy to ≤ 0.1 mg in parallel synthesis arrays.

Enantioselective Synthesis of mGluR Allosteric Modulators

The established route from racemic 2-(4-fluorophenyl)-pyrrolidine to the potent mGluR1 PAM Ro 67-7476 (EC₅₀ = 60.1 nM) validates this building block for metabotropic glutamate receptor programs . When single-enantiomer activity is required, the oxalate salt supports optical resolution to deliver the (S)- or (R)-enantiomer for asymmetric SAR exploration.

Salt Screening for Basic Amine Candidates

The compound's intermediate pKa (9.76) serves as a calibration point for salt-selection matrices. Formulation scientists can use it alongside its des-fluoro (pKa 10.13) and chloro (pKa 9.58) analogs to systematically probe the relationship between counterion choice, crystallinity, and dissolution rate [1].

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